molecular formula C19H19N3O4S2 B2713255 (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797885-21-2

(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2713255
CAS No.: 1797885-21-2
M. Wt: 417.5
InChI Key: SJVJRYIYCIPCCQ-UHFFFAOYSA-N
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Description

The compound "(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone" features a unique hybrid structure combining an azetidine ring, a 4-methylthiazole moiety, and a 1H-pyrrol-1-yl substituent. The azetidine ring is functionalized with a 4-methoxyphenylsulfonyl group, which may enhance solubility and influence binding interactions via hydrogen bonding or dipole effects .

Synthetic routes for analogous compounds involve sulfonylation reactions (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles ) or nucleophilic substitutions (e.g., bromoethanone derivatives reacting with tetrazole thiols ). These methods highlight feasible strategies for constructing the target compound’s sulfonyl-azetidine and thiazole-pyrrole subunits.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-17(27-19(20-13)21-9-3-4-10-21)18(23)22-11-16(12-22)28(24,25)15-7-5-14(26-2)6-8-15/h3-10,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVJRYIYCIPCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Construction of the Thiazole Ring: The thiazole ring is typically formed through cyclization reactions involving α-haloketones and thioureas under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the azetidine and thiazole moieties with the methanone group, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where nucleophiles can replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural motifs can exhibit significant anticancer activity. The presence of methoxy and sulfonyl groups is particularly relevant, as they are known to inhibit cancer cell proliferation through various mechanisms, including the disruption of signaling pathways and induction of apoptosis.

Case Study : A derivative with an azetidine structure similar to this compound demonstrated notable inhibition of tumor growth in both in vitro and in vivo models. In a study published in Cancer Research, the compound was shown to interfere with the cell cycle, leading to increased apoptosis in cancer cell lines .

Antimicrobial Properties

The sulfonamide derivatives are recognized for their antibacterial properties. The compound under discussion may exhibit similar effects due to its sulfonyl group.

Research Finding : A study evaluated sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, reporting moderate to strong inhibition. The potential effectiveness of this compound against resistant bacterial strains suggests a promising avenue for further research .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerDisruption of signaling pathways; apoptosis
AntibacterialInhibition of bacterial growth
Enzyme InhibitionInteraction with key enzymes

Pharmacological Insights

The pharmacological profile of the compound suggests multiple therapeutic avenues. Its unique structural components allow it to interact with various biological targets, making it a candidate for drug development in treating conditions such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the azetidine and thiazole rings can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Core Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs, emphasizing key substituents and synthetic approaches:

Compound Name/Structure Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Azetidine-Thiazole 4-Methoxyphenylsulfonyl, 4-methyl, 1H-pyrrol-1-yl Likely sulfonylation and coupling
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl)-4H-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, 2,4-difluorophenyl Sodium ethoxide + α-halogenated ketone
2-((1-substituted phenyl-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Piperazine-Tetrazole Substituted phenylsulfonyl Bromoethanone + tetrazole thiol
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazone Thiosemicarbazide + chloroacetic acid
4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole Thiadiazole 1H-pyrrol-1-yl Glacial acetic acid reflux

Key Differences and Implications

  • Azetidine vs. Piperazine/Triazole Cores : The azetidine ring in the target compound introduces conformational rigidity compared to piperazine (flexible six-membered ring) or triazole (planar aromatic ring). This rigidity may enhance binding specificity in biological targets .
  • Sulfonyl Group Variations: The 4-methoxyphenylsulfonyl group in the target compound likely improves solubility over non-polar phenylsulfonyl groups (e.g., in ’s compound), as methoxy groups reduce hydrophobicity .
  • Thiazole vs. Thiazolidinones () with fused rings could show distinct pharmacokinetic profiles.

Biological Activity

The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features an azetidine ring, a methanone group, and a thiazole moiety, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of azetidine compounds often exhibit antimicrobial properties. For instance, similar compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group in the structure may enhance its interaction with bacterial enzymes, contributing to its efficacy.

2. Enzyme Inhibition

Compounds with similar structures have been studied for their ability to inhibit key enzymes such as acetylcholinesterase and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. In particular, some derivatives demonstrated strong inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM against acetylcholinesterase .

3. Docking Studies

Computational studies have been employed to predict the binding affinity of the compound to various biological targets. Molecular docking simulations suggest that the compound interacts favorably with specific amino acid residues in target proteins, indicating potential as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related sulfonamide derivatives, compounds were tested against multiple bacterial strains. The results indicated that certain modifications to the azetidine framework significantly enhanced antibacterial activity, suggesting that similar modifications could be explored for our compound .

Case Study 2: Enzyme Inhibition

A series of synthesized compounds were evaluated for their ability to inhibit urease and acetylcholinesterase. The most active derivatives showed significant inhibition rates, highlighting the importance of structural features such as the thiazole ring in enhancing enzyme interaction .

Research Findings

Activity Target IC50 Value (µM) Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Acetylcholinesterase Inhibitor-0.63 - 2.14
Urease Inhibitor-Strong

Q & A

Q. Q1. What are the optimal synthetic routes for preparing the compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the azetidine sulfonyl moiety and subsequent coupling with the thiazole-pyrrole fragment. Key steps include:

  • Sulfonylation : Reacting 3-azetidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to form the sulfonyl-azetidine intermediate .
  • Thiazole-pyrrole coupling : Using a nucleophilic acyl substitution reaction between the sulfonyl-azetidine and the activated thiazole carbonyl group. Reaction solvents (e.g., DMF, THF) and temperature (60–80°C) significantly impact yield .

Q. Q2. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer :

  • X-ray crystallography : Resolve the 3D structure by analyzing single crystals grown via slow evaporation in ethanol/DCM mixtures. Lattice parameters (e.g., monoclinic system, β = 91.5°) help validate stereochemistry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 7.8 ppm for thiazole protons) with computational predictions.
    • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 456.12 Da).
  • HPLC : Use a C18 column with acetonitrile/water gradient (80:20 → 95:5) to assess purity (>98%) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

Methodological Answer :

  • DFT calculations : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-311G(d,p) level to identify electrophilic/nucleophilic sites (e.g., sulfonyl oxygen, thiazole nitrogen) .
  • Reaction pathway simulation : Model coupling reactions using transition-state theory to predict activation energies and favorability of intermediates.

Q. Example Insight :

  • The sulfonyl group’s electron-withdrawing effect reduces nucleophilicity at the azetidine nitrogen, necessitating stronger bases (e.g., NaH) for coupling .

Q. Q4. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer :

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).
    • Validate results via orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition).
  • Data normalization : Adjust for batch effects (e.g., plate-to-plate variability) using Z-score transformation .

Q. Example Contradiction :

  • Inconsistent IC₅₀ values in kinase inhibition assays may arise from varying ATP concentrations. Use a fixed [ATP] (e.g., 100 µM) to standardize conditions .

Q. Q5. How can stability studies under varying pH/temperature inform formulation design?

Methodological Answer :

  • Forced degradation :
    • Acidic/alkaline conditions : Incubate the compound in 0.1N HCl/NaOH at 37°C for 24h. Monitor degradation via LC-MS (e.g., hydrolysis of the sulfonyl group at pH < 3) .
    • Thermal stress : Heat at 60°C for 48h to assess solid-state stability.

Q. Q6. What methodologies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer :

  • Target engagement assays :
    • SPR (Surface Plasmon Resonance) : Immobilize recombinant proteins (e.g., kinases) to measure binding affinity (KD < 1 µM indicates strong interaction) .
    • Cellular thermal shift assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB).

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